molecular formula C6H5N7 B129560 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile CAS No. 157224-96-9

3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile

Cat. No.: B129560
CAS No.: 157224-96-9
M. Wt: 175.15 g/mol
InChI Key: KCISKWOMKMQPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine with a nitrile source in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted pyrazolopyrazine derivatives.

Scientific Research Applications

3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-diamino-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • 3,6-diamino-2H-pyrazolo[3,4-b]pyrimidine-5-carbonitrile
  • 3,6-diamino-2H-pyrazolo[3,4-b]pyridazine-5-carbonitrile

Uniqueness

3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile stands out due to its unique pyrazolopyrazine scaffold, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N7/c7-1-2-4(8)11-6-3(10-2)5(9)12-13-6/h(H5,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCISKWOMKMQPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NC2=C(NN=C2N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565795
Record name 3,6-Diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157224-96-9
Record name 3,6-Diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.